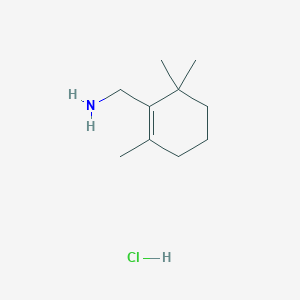

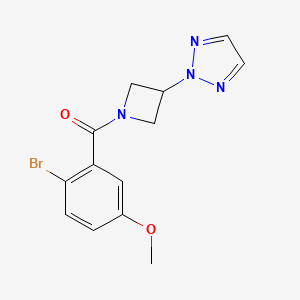

![molecular formula C9H9F2NO2 B2977517 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine CAS No. 278183-65-6](/img/structure/B2977517.png)

2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid” is similar to the one you’re asking about . It has an empirical formula of C7H5BF2O4 and a molecular weight of 201.92 . Another related compound is “4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” with a molecular formula of C12H6F2N2O2 .

Molecular Structure Analysis

The molecular structure of “2,2-difluorobenzo[d][1,3]dioxole” consists of C8H4F2O3 . Another related compound, “4-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile”, has a molecular formula of C12H6F2N2O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-difluoro-1,3-benzodioxol-5-ylboronic acid” include a molecular weight of 201.92, and it is a solid at room temperature . The related compound “4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” has a molecular mass of 248.19 .

Scientific Research Applications

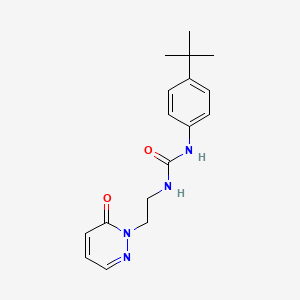

Drug Design and Pharmacology

In pharmacology, this compound is utilized in the design of new drugs. Its structure serves as a scaffold for developing novel therapeutic agents . For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties through molecular docking studies . These studies help in predicting how the compound and its derivatives might interact with biological targets, which is crucial for drug development.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their potential as anticancer agents . Research has shown that certain modifications to the compound can lead to substances that selectively target cancer cells while sparing normal cells, which is a significant step towards creating more effective and less toxic cancer treatments .

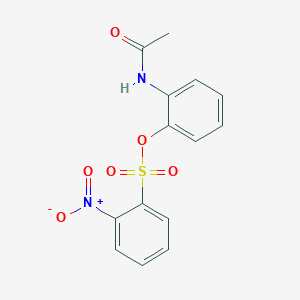

Organic Synthesis

This compound plays a role in organic synthesis as a building block for more complex molecules. It’s used in the synthesis of various heterocyclic compounds, which are a core part of many pharmaceuticals . The ability to introduce difluoro groups into the benzodioxole structure is particularly valuable for modifying the electronic properties of these molecules.

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures . Its unique structure allows it to be easily distinguished from other components in a sample.

Chemical Engineering

From a chemical engineering perspective, the compound’s derivatives are significant in the development of new materials and processes. For example, they can be used in the creation of novel coatings or additives that confer specific properties, such as increased resistance to degradation or improved thermal stability .

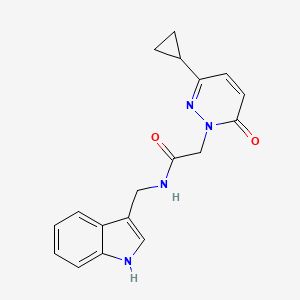

Biochemistry Applications

Lastly, in biochemistry, the compound is used in studies related to enzyme inhibition and receptor-ligand interactions . It can act as a precursor for synthesizing compounds that modulate biological pathways, which is essential for understanding disease mechanisms and developing new treatments.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various cellular targets, influencing cell growth and proliferation .

Mode of Action

It is known that similar compounds inhibit transport-associated phosphorylation of glucose, reducing mycelial growth and disrupting osmotic signal transduction .

Biochemical Pathways

The inhibition of glucose phosphorylation suggests that it may impact pathways related to energy metabolism .

Pharmacokinetics

It is known to have a boiling point of 2494±400 °C and a density of 143±01 g/cm3 . It is sparingly soluble in DMSO, slightly soluble in Ethyl Acetate and Methanol, and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

Similar compounds have been reported to exhibit selectivity between cancer cells and normal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine. For instance, it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action may also be influenced by the pH and temperature of its environment.

Safety and Hazards

The safety information for “2,2-difluoro-1,3-benzodioxol-5-ylboronic acid” includes a warning for eye irritation . The related compound “(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine” also has a warning for danger, including hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled .

properties

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3-4,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMABRJZFQHALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCN)OC(O2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2977436.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2977439.png)

![9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide](/img/structure/B2977440.png)

![methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate](/img/structure/B2977442.png)

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde](/img/structure/B2977452.png)